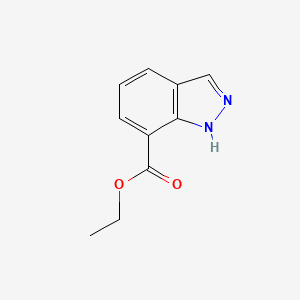

Ethyl 1H-indazole-7-carboxylate

Vue d'ensemble

Description

Ethyl 1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-nitrobenzyl bromide with hydrazine hydrate, followed by cyclization in the presence of a base to form the indazole ring. The resulting compound is then esterified with ethanol to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 1H-indazole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized indazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amino derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 1H-indazole-7-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in developing anti-inflammatory and analgesic drugs . Recent studies highlight its role in synthesizing selective estrogen receptor degraders (SERDs), which are crucial for treating hormone-dependent cancers such as breast cancer. For instance, a series of indazole derivatives demonstrated significant activity against estrogen receptors, leading to tumor regression in tamoxifen-resistant models .

Case Study: SERDs Development

- Research Findings : Studies by Govek et al. identified analogs of this compound that improved degradation efficacy of estrogen receptors when modified with specific substituents .

- Impact : These compounds exhibited potent anti-cancer activities, showcasing the importance of this indazole derivative in oncology.

Agrochemical Applications

In agrochemical research, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its incorporation into formulations aims to improve crop yield and protection against pests.

Example Application:

- Pesticide Formulation : The compound has been shown to enhance the performance of existing agrochemicals, leading to better pest control and reduced agricultural losses .

Biochemical Research

The compound is extensively used in biochemical studies focused on enzyme inhibition and receptor binding. Researchers leverage its properties to understand biological pathways and disease mechanisms better.

Notable Research:

- Enzyme Inhibition Studies : this compound has been evaluated for its inhibitory effects on various enzymes, contributing to insights into metabolic pathways and potential therapeutic targets .

Material Science

In material science, this compound is explored for developing new materials such as polymers and coatings. Its unique chemical properties enhance the durability and performance of these materials.

Application Highlights:

- Polymer Development : The compound's incorporation into polymer matrices has shown improvements in mechanical properties and resistance to environmental degradation .

Analytical Chemistry

This compound is employed as a standard reference material in analytical chemistry. It ensures accuracy in quantifying related compounds across various samples.

Usage Example:

- Standardization : The compound is utilized in chromatographic methods to calibrate instruments and validate analytical procedures, ensuring reliable results in chemical analysis .

Summary Table of Applications

| Application Area | Description | Key Findings/Impact |

|---|---|---|

| Pharmaceutical Development | Intermediate for SERDs; anti-inflammatory drugs | Tumor regression in breast cancer models |

| Agrochemical Applications | Enhances efficacy of pesticides/herbicides | Improved crop yield and pest control |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into metabolic pathways |

| Material Science | Development of polymers and coatings | Enhanced durability and performance |

| Analytical Chemistry | Standard reference material for quantification | Ensures accuracy in chemical analyses |

Mécanisme D'action

The mechanism of action of Ethyl 1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparaison Avec Des Composés Similaires

- 1H-indazole-3-carboxylate

- 1H-indazole-5-carboxylate

- 1H-indazole-6-carboxylate

Comparison: Ethyl 1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its biological activity and chemical reactivity. Compared to other indazole carboxylates, this compound may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the development of new therapeutic agents and materials. Continued research on this compound and its derivatives will likely yield further insights into their mechanisms of action and applications.

Activité Biologique

Ethyl 1H-indazole-7-carboxylate is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound based on recent scientific literature.

Chemical Structure and Synthesis

This compound features an ethyl ester group attached to the indazole ring at the 7-position. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often utilizing palladium-catalyzed methods for site-selective modifications. For instance, recent studies have demonstrated efficient synthetic routes that yield high purity and good yields of various indazole derivatives, including this compound .

Biological Activities

The biological activities of this compound are primarily linked to its interactions with various biological targets:

1. Anticancer Activity

This compound has shown promising anticancer properties in several studies. For example, derivatives of indazole have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro assays revealed that certain analogs exhibited IC50 values ranging from 0.23 to 1.15 μM against breast cancer cell lines, indicating significant growth inhibition . The mechanism of action appears to involve the induction of apoptosis through the modulation of apoptotic markers such as cleaved caspase-3 and Bax, alongside a reduction in Bcl-2 expression .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of indazole derivatives, including this compound. Studies demonstrated that specific derivatives possess activity against fungal strains such as Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MICs) showing effectiveness at low concentrations . This suggests a potential role in treating fungal infections.

3. Cardiovascular Effects

Indazoles have been investigated for their cardiovascular effects, particularly in relation to hypertension and heart disease. Some studies indicate that certain indazole derivatives can influence vascular smooth muscle cell (VSMC) behavior by reducing reactive oxygen species (ROS) production and inhibiting inflammatory pathways . This highlights the potential of this compound in managing cardiovascular conditions.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound and related compounds:

- Anticancer Studies : A study focusing on a series of indazole derivatives showed that one compound exhibited significant growth inhibition in breast cancer models, correlating with increased apoptosis markers .

- Antifungal Activity : Another investigation reported that indazole derivatives demonstrated substantial antifungal activity against resistant strains of Candida, suggesting that modifications to the indazole structure could enhance efficacy against fungal pathogens .

Data Summary

Propriétés

IUPAC Name |

ethyl 1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-3-4-7-6-11-12-9(7)8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZOFSDWPAJNIAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672309 | |

| Record name | Ethyl 1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-74-0 | |

| Record name | 1H-Indazole-7-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.